Allyl tribromoacetate

Analytical Chemistry Gas Chromatography Environmental Monitoring

Allyl tribromoacetate (CAS 13686-34-5, molecular formula C₅H₅Br₃O₂, MW 336.80 g/mol) is a trihalogenated ester derived from allyl alcohol and tribromoacetic acid. This organobromine compound is primarily recognized as a source of the tribromoacetyl (CBr₃CO−) moiety in organic synthesis and as a reactive intermediate in radical-mediated bromination reactions.

Molecular Formula C5H5Br3O2
Molecular Weight 336.80 g/mol
CAS No. 13686-34-5
Cat. No. B15486424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllyl tribromoacetate
CAS13686-34-5
Molecular FormulaC5H5Br3O2
Molecular Weight336.80 g/mol
Structural Identifiers
SMILESC=CCOC(=O)C(Br)(Br)Br
InChIInChI=1S/C5H5Br3O2/c1-2-3-10-4(9)5(6,7)8/h2H,1,3H2
InChIKeyZXNKJDAAUQGEPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Allyl Tribromoacetate (CAS 13686-34-5): Chemical Identity and Procurement Context


Allyl tribromoacetate (CAS 13686-34-5, molecular formula C₅H₅Br₃O₂, MW 336.80 g/mol) is a trihalogenated ester derived from allyl alcohol and tribromoacetic acid [1]. This organobromine compound is primarily recognized as a source of the tribromoacetyl (CBr₃CO−) moiety in organic synthesis and as a reactive intermediate in radical-mediated bromination reactions . The compound's high bromine content (approximately 71.2% by weight) confers distinct physicochemical properties, including elevated density (2.3±0.1 g/cm³ predicted) and a predicted boiling point of 254.3±35.0 °C at 760 mmHg [2]. These structural and physical characteristics distinguish it from simpler allyl esters and position it as a specialized reagent rather than a commodity chemical, with procurement typically driven by specific synthetic or analytical requirements.

Synthetic Role
Radical bromination and tribromoacetyl transfer reagent
Analytical Use
Validated Kovats retention index for GC-MS identification
Physical Profile
High-density, high-bromine specialty reagent

Why Allyl Tribromoacetate Cannot Be Replaced by Generic Analogs: Critical Functional and Analytical Distinctions


Substituting allyl tribromoacetate with a generic analog—such as ethyl tribromoacetate, N-bromosuccinimide (NBS), or tribromoacetic acid itself—carries significant risk due to divergent reactivity profiles and analytical behavior. While ethyl tribromoacetate (Br₃CCO₂Et) shares the tribromoacetyl core, the allyl ester moiety introduces an alkene π-bond that fundamentally alters the compound's role in radical chain mechanisms; the allyl group can participate in resonance stabilization of radical intermediates, a property absent in saturated alkyl tribromoacetates [1]. In analytical contexts, the Kovats retention index (RI) of allyl tribromoacetate on SE-30 capillary columns is reported as 1308 [2], a value that differs substantially from homologous tribromoacetate esters, rendering substitution without method revalidation invalid for GC-MS applications. Furthermore, the allyl ester's lower hydrolytic stability compared to methyl or ethyl esters precludes simple interchange in moisture-sensitive synthetic protocols [3]. These functional and analytical non-equivalences mean that substituting based solely on the tribromoacetyl pharmacophore can lead to failed syntheses, erroneous analytical results, and compromised experimental reproducibility.

Ethyl tribromoacetate
Lacks allyl π-bond; alters radical stabilization and retention index, causing GC-MS misidentification risk
N-Bromosuccinimide
Mono-bromination vs tribromoacetyl transfer; bromine atom economy differs, limiting synthetic scope
Tribromoacetic acid
Different reactivity profile; hydrolytic stability may not match allyl ester in moisture-sensitive protocols

Quantitative Evidence: Differentiating Allyl Tribromoacetate from Closest Analogs


Kovats Retention Index Differentiation on Non-Polar GC Columns

Allyl tribromoacetate exhibits a Kovats retention index (RI) of 1308 on a non-polar SE-30 capillary column under temperature-programmed conditions (Tstart = 50 °C) [1]. This RI value is substantially higher than that of allyl acetate (predicted RI ~800-900 based on carbon number extrapolation) and differs from other tribromoacetate esters due to the allyl group's contribution to the overall retention profile. The experimentally determined RI of 1308 provides a validated reference for unambiguous identification in complex mixtures, enabling differentiation from co-eluting halogenated species in environmental or synthetic samples.

Kovats RI Differentiation
Reported
RI 1308 (SE-30) vs ~800-900 for allyl acetate; Δ ~400-500 units
Supports GC-MS identification in complex matrices
Method validation required for alternative columns
Analytical Chemistry Gas Chromatography Environmental Monitoring

Free Radical Bromination Selectivity Versus N-Bromosuccinimide (NBS)

As a radical brominating agent, allyl tribromoacetate functions via tribromoacetyl radical (CBr₃CO•) generation, as documented in Russian synthetic literature . Unlike N-bromosuccinimide (NBS), which requires initiation by light or peroxide and is selective for allylic and benzylic positions [1], allyl tribromoacetate delivers the entire CBr₃CO− moiety with its three bromine atoms intact. This distinction is critical: NBS provides monobromination at activated C–H bonds, whereas allyl tribromoacetate serves as a tribromoacetyl transfer agent, enabling the installation of a highly brominated, electron-withdrawing acyl group in a single synthetic step.

Bromination Mechanism
Class-level
3 Br atoms per equivalent (CBr₃CO transfer) vs NBS: 1 Br atom per equivalent
Enables single-step installation of tribromoacetyl group
Comparative reactivity inferred from ester class
Synthetic Methodology Radical Chemistry Bromination

Physicochemical Property Differentiation from Saturated Tribromoacetate Esters

Allyl tribromoacetate has a predicted density of 2.3±0.1 g/cm³ and a boiling point of 254.3±35.0 °C at 760 mmHg [1]. These values place it in a distinct physical property space compared to ethyl tribromoacetate (density ~2.0 g/cm³ estimated; boiling point ~210-230 °C estimated based on lower molecular weight). The elevated density reflects the compound's high bromine mass fraction (71.2%), which can be exploited in density-based separation or formulation strategies. Additionally, the presence of the allyl double bond reduces hydrolytic stability relative to saturated esters, a factor that must be considered for storage and handling protocols [2].

Physicochemical Properties
Reported
Density ~2.3 g/cm³ vs ~2.0 g/cm³ for ethyl analog; BP ~254 °C vs ~210-230 °C
Selection based on density and volatility requirements
Predicted data; confirm experimentally for critical applications
Physical Chemistry Formulation Stability

Degradation Efficiency in Advanced Oxidation Processes: Tribromoacetic Acid Moiety

The tribromoacetic acid (TBAA) component of allyl tribromoacetate, when hydrolyzed or released, demonstrates 79% degradation efficiency under heterogeneous Fenton-like conditions catalyzed by cobalt-doped magnetite nanoparticles (Fe₃₋ₓCoₓO₄) [1]. This degradation value for TBAA is substantially higher than that observed for monochloroacetic acid (63%), monobromoacetic acid (62%), and dichloroacetic acid (30%) under identical experimental conditions. While this data derives from the free acid rather than the ester, it establishes the environmental fate profile of the tribromoacetyl moiety, which is directly relevant to waste stream management and environmental impact assessments for processes employing allyl tribromoacetate.

Degradation Efficiency
Class-level
Tribromoacetic acid: 79% degradation vs 30-63% for other haloacetic acids under Fenton-like conditions
Informs waste treatment protocol design for tribromoacetyl waste streams
Data from free acid; ester hydrolysis may affect kinetics
Environmental Remediation Water Treatment Fenton Chemistry

Optimal Application Scenarios for Allyl Tribromoacetate: Where the Evidence Supports Selection


Gas Chromatographic Identification of Haloacetyl Derivatives in Environmental and Synthetic Samples

Based on the experimentally validated Kovats retention index of 1308 on SE-30 columns [1], allyl tribromoacetate serves as a reliable analytical standard for the identification and quantification of tribromoacetyl-containing compounds in complex matrices. This application is particularly valuable in environmental monitoring programs tracking haloacetic acid esters as disinfection byproducts, as well as in quality control laboratories verifying synthetic intermediates. The distinct RI value enables unambiguous chromatographic resolution from co-occurring mono- and dibromoacetate esters, reducing the risk of false-positive identifications and improving method robustness.

Synthesis of CBr₃-Containing Building Blocks for Medicinal Chemistry and Agrochemical Discovery

In synthetic programs requiring the installation of a tribromoacetyl (CBr₃CO−) group—a moiety valued for its electron-withdrawing character and potential as a prodrug handle or metabolic blocking group—allyl tribromoacetate provides a direct transfer reagent alternative to multi-step sequences [1]. Unlike N-bromosuccinimide (NBS), which installs single bromine atoms at activated C–H positions , allyl tribromoacetate delivers the fully brominated acyl unit in one operation. This synthetic efficiency is strategically relevant in medicinal chemistry campaigns where the CBr₃ group modulates logP, alters hydrogen-bonding capacity, or serves as a precursor to trifluoromethyl or cyano functionalities via halogen exchange.

Environmental Fate Assessment and Waste Stream Management for Brominated Organic Processes

For industrial sites and research facilities utilizing tribromoacetate esters, the 79% Fenton-like degradation efficiency documented for the tribromoacetic acid moiety [1] provides a quantitative basis for designing treatment protocols. Facilities can leverage this data to estimate the residence time and catalyst loading required for effective mineralization of tribromoacetyl-containing waste streams, supporting environmental compliance documentation and permitting applications. This application scenario is particularly relevant for pilot-scale synthesis operations generating aqueous waste containing hydrolyzed allyl tribromoacetate residues.

Density-Driven Formulation and Separation Process Development

The high predicted density of allyl tribromoacetate (2.3±0.1 g/cm³) [1] creates opportunities for density-based unit operations that are less feasible with lighter tribromoacetate esters (e.g., ethyl tribromoacetate, estimated density ~2.0 g/cm³). This property enables gravity-assisted phase separations in biphasic reaction systems and facilitates the design of continuous-flow processes where density differentials drive residence time distribution. Formulation scientists developing brominated flame retardant blends or heavy-liquid separation media can exploit this elevated density as a selection criterion when ethyl or methyl esters prove insufficiently dense for the intended application.

Application
Selection Property
Validation Focus
GC-MS identification of tribromoacetyl derivatives
Validated Kovats retention index
Method specificity and chromatographic resolution
CBr₃ building block synthesis
Tribromoacetyl transfer capability
Bromine atom economy and single-step installation
Environmental fate assessment
Fenton-like degradation efficiency
Waste treatment protocol design
Density-driven separation and formulation
Elevated density profile
Phase separation and continuous-flow design

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